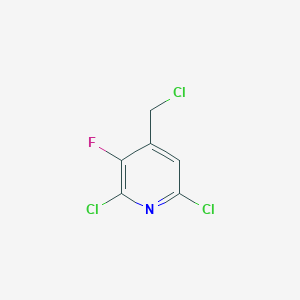
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is an organic compound with the molecular formula C6H3Cl3FN It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 3-fluoropyridine followed by the introduction of a chloromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can engage in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine: Similar structure but with a methyl group instead of a fluorine atom.
2,6-Dichloroquinone-4-chloroimide: Contains a quinone structure with similar halogenation.
2,6-Dichloro-4-trifluoromethyl-aniline: Aniline derivative with trifluoromethyl substitution.
Uniqueness
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogens enhances its potential for selective interactions in various applications.
Properties
Molecular Formula |
C6H3Cl3FN |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2,6-dichloro-4-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-3-1-4(8)11-6(9)5(3)10/h1H,2H2 |
InChI Key |
CUIPVWQKVWRAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















